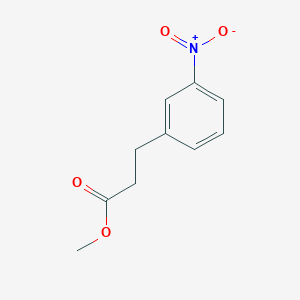

Methyl 3-(3-nitrophenyl)propanoate

Description

Historical Context and Evolution of Synthetic Methodologies for Nitrophenyl Propanoates

The synthesis of nitrophenyl propanoates is intrinsically linked to the broader history of aromatic nitration and esterification reactions. Historically, the introduction of a nitro group onto an aromatic ring, a process known as nitration, has been a fundamental transformation in organic chemistry, with its industrial applications dating back to the production of nitroaromatics like nitrobenzene (B124822). wikipedia.org The methods for achieving this have evolved from the use of "mixed acid" (a combination of concentrated nitric and sulfuric acids) to more specialized reagents. wikipedia.org

The synthesis of the parent acid, 3-(3-nitrophenyl)propanoic acid, is a critical first step. One established method involves the Knoevenagel condensation of m-nitrobenzaldehyde with malonic acid, followed by decarboxylation. A variation of this involves reacting m-nitrobenzaldehyde with Meldrum's acid in the presence of triethylamine (B128534) and formic acid. chemicalbook.com

Once the carboxylic acid is obtained, the final step to produce Methyl 3-(3-nitrophenyl)propanoate is typically achieved through Fischer esterification. This classic organic reaction involves heating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. operachem.comyoutube.comlibretexts.orgmasterorganicchemistry.com The equilibrium of this reversible reaction is driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.orgmasterorganicchemistry.com

More contemporary approaches to the synthesis of related unsaturated precursors, such as methyl 3-(nitrophenyl)acrylates, have utilized palladium-catalyzed cross-coupling reactions like the Heck reaction. organic-chemistry.orgmatthey.commisuratau.edu.lynih.gov This powerful carbon-carbon bond-forming reaction can couple a nitrophenyl halide with methyl acrylate, offering an alternative route to access the carbon skeleton which can then be subsequently reduced to the saturated propanoate.

Significance of this compound as a Strategic Building Block

The strategic importance of this compound stems from the electronic properties imparted by the nitro group. The nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. This directing effect is crucial for synthesizing polysubstituted aromatic compounds with a specific substitution pattern.

Furthermore, the nitro group can be readily transformed into other functional groups, most notably an amino group (NH₂) through reduction. This conversion of a meta-directing deactivating group into an ortho-, para-directing activating group is a powerful tool in multi-step organic synthesis, allowing for a "polarity reversal" of the substituent's electronic influence.

The propanoate side chain also offers a handle for further chemical modifications. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other derivatives, expanding the synthetic possibilities. nih.gov

Overview of Key Research Areas and Methodological Advances

This compound and its parent acid are valuable intermediates in several areas of chemical research, particularly in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com The presence of the nitroaromatic moiety makes it a precursor for compounds with potential biological activity.

For instance, the reduction of the nitro group to an amine is a key step in the synthesis of various bioactive molecules. The resulting methyl 3-(3-aminophenyl)propanoate (B2654546) can serve as a scaffold for building more complex structures. Research has shown that related 3-arylpropanoic acid derivatives can act as agonists for G protein-coupled receptors.

Recent methodological advances continue to refine the synthesis and application of such compounds. The development of more efficient and environmentally benign catalytic systems for reactions like the Heck coupling and advancements in reduction methodologies provide chemists with more powerful tools to utilize these building blocks. For example, research into phosphine-free palladium catalysts for Heck reactions aims to reduce the cost and environmental impact of these transformations. organic-chemistry.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVBKWKVTOTPTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for Methyl 3 3 Nitrophenyl Propanoate and Its Structural Analogs

Conventional Synthetic Pathways to Methyl 3-(3-nitrophenyl)propanoate

Conventional methods for synthesizing this compound typically involve multi-step sequences that rely on classic organic reactions. These pathways often involve the separate formation of the ester and the functionalization of the aromatic ring.

Esterification Reactions for Methyl Propanoate Formation

One of the most fundamental and widely used methods for synthesizing esters is the Fischer-Speier esterification. This reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.gov In the context of this compound synthesis, this method is applied by reacting 3-(3-nitrophenyl)propanoic acid with methanol (B129727).

The reaction is an equilibrium process, and to drive it towards the product (the ester), an excess of the alcohol (methanol) is often used as the solvent. nih.gov The process is typically carried out under reflux conditions to increase the reaction rate. nih.gov The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking this carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.

Another approach involves using catalysts like boron trifluoride (BF₃) in methanol. nih.gov The general conditions for such reactions involve refluxing the carboxylic acid with the alcohol and catalyst for several hours.

| Reactants | Catalyst | Conditions | Yield |

| Carboxylic Acid, Alcohol | H₂SO₄ (conc.) | Reflux, 2 hours | ~95% |

| N-(benzyloxycarbonyl)-(S)-proline, Methanol | Boron trifluoride (BF₃) | Reflux, 1 hour | 96% |

| Palm Fatty Acids, Isopropanol | Methanesulfonic acid | 77°C (azeotrope boiling temp) | ~80% conversion |

Table 1: Representative examples of Fischer esterification conditions and yields for various substrates. Yields are illustrative and depend on the specific substrates and reaction scale. nih.govwikipedia.org

Nitration Procedures for Aromatic Ring Functionalization

A common conventional strategy involves introducing the nitro group onto a pre-existing phenylpropanoate skeleton. Starting with methyl 3-phenylpropanoate, the nitro group can be added to the aromatic ring via an electrophilic aromatic substitution reaction.

The standard procedure for nitration involves the use of a "nitrating mixture," which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). researchgate.netgoogle.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). libretexts.org This powerful electrophile is then attacked by the electron-rich benzene (B151609) ring of the methyl 3-phenylpropanoate.

The alkyl ester substituent on the benzene ring is a deactivating, meta-directing group. longdom.orgnih.gov This is because the carbonyl group withdraws electron density from the ring, making it less reactive towards electrophiles. The deactivation is more pronounced at the ortho and para positions, meaning the electrophilic attack occurs preferentially at the meta (3-position), leading to the desired product, this compound. libretexts.orglongdom.org To prevent over-nitration and side reactions, the reaction temperature is typically kept low, often between 0°C and 15°C, using an ice bath. google.comorganic-chemistry.org

| Starting Material | Reagents | Temperature | Product | Yield |

| Methyl Benzoate | Conc. HNO₃, Conc. H₂SO₄ | 5-15°C | Methyl 3-nitrobenzoate | 81-85% |

| Methyl Benzoate | Conc. HNO₃, Conc. H₂SO₄ | <10°C | Methyl 3-nitrobenzoate | High |

Table 2: Typical conditions for the nitration of methyl benzoate, a close analog to methyl 3-phenylpropanoate, demonstrating the regioselectivity and reaction parameters. google.comorganic-chemistry.org

Condensation Reactions for Carbon-Carbon Bond Formation

Classic condensation reactions provide a foundational method for constructing the carbon skeleton of the target molecule, typically by forming an unsaturated precursor which is subsequently reduced. The Knoevenagel condensation is a prime example. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, catalyzed by a weak base like pyridine (B92270) or piperidine. wikipedia.orgrsc.org

To synthesize the precursor for this compound, 3-nitrobenzaldehyde (B41214) can be reacted with malonic acid in the presence of pyridine. This reaction, a Doebner modification of the Knoevenagel condensation, forms 3-nitrocinnamic acid, which undergoes spontaneous decarboxylation under the reaction conditions. wikipedia.orgyoutube.com The resulting 3-nitrocinnamic acid can then be reduced to 3-(3-nitrophenyl)propanoic acid, for example, through catalytic hydrogenation. The final step would be the esterification of the carboxylic acid as described in section 2.1.1.

Another classical method is the Perkin reaction, which condenses an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. unacademy.comiitk.ac.innumberanalytics.com Reacting 3-nitrobenzaldehyde with acetic anhydride and sodium acetate (B1210297) would also yield the cinnamic acid precursor, which requires subsequent reduction and esterification.

Innovative Methodologies in the Synthesis of this compound

Modern synthetic chemistry has increasingly focused on developing more efficient and atom-economical methods. Catalytic approaches, particularly those using transition metals, represent a significant advancement in the synthesis of complex organic molecules like this compound.

Catalytic Approaches in Propanoate Synthesis

Catalytic methods offer direct and powerful alternatives to the more traditional multi-step syntheses. These reactions often create the core structure of the molecule in a single, highly selective step.

Among the most impactful innovations in organic synthesis are transition metal-catalyzed cross-coupling reactions. These methods, recognized with the 2010 Nobel Prize in Chemistry, allow for the precise formation of carbon-carbon bonds. vedantu.com

Heck Reaction: The Mizoroki-Heck reaction provides a direct route to the 3-arylpropanoate structure. bepls.com This palladium-catalyzed reaction couples an aryl halide with an alkene in the presence of a base. bepls.comresearchgate.net To synthesize this compound, a 3-nitro-substituted aryl halide (e.g., 1-bromo-3-nitrobenzene (B119269) or 1-iodo-3-nitrobenzene) is reacted with methyl acrylate.

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the alkene (methyl acrylate). Migratory insertion of the aryl group onto the alkene, followed by β-hydride elimination, releases the product and regenerates the palladium catalyst. Various palladium sources, bases, and solvents can be used to optimize the reaction. researchgate.net

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature |

| Iodobenzene | Methyl acrylate | Fe₃O₄–NH₂@MIL-101-NH₂/Pd(OAc)₂ | Cs₂CO₃ | DMAc | 120°C |

| Iodobenzene | Methyl acrylate | Supported Palladium | Triethylamine (B128534)/Na₂CO₃ | N-Methylpyrrolidone | - |

| Bromobenzaldehydes | Styrene | [Pd₂Cl₄(N-het)₂] | - | - | - |

Table 3: Examples of Heck reaction conditions for coupling aryl halides with alkenes. These illustrate typical catalysts, bases, and solvents used in such transformations. iitk.ac.inresearchgate.netcambridge.org

Suzuki Reaction: The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organoboron compound with an organohalide. unacademy.com This reaction is valued for the stability and low toxicity of the boronic acid reagents. wikipedia.org

A potential Suzuki route to this compound could involve the coupling of 3-nitrophenylboronic acid with a suitable three-carbon chain partner, such as methyl 3-bromopropanoate. Alternatively, a 3-nitrohalobenzene could be coupled with a propanoate-derived organoboron reagent. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, CsF) in a suitable solvent system, which can include aqueous mixtures. numberanalytics.comwikipedia.org The use of nitro-substituted aryl compounds as electrophiles in Suzuki couplings has been successfully demonstrated.

| Aryl Halide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent |

| Aryl Chlorides | Potassium Alkyltrifluoroborate | Pd(OAc)₂ / PCy₃ | K₂CO₃ | Toluene/H₂O |

| 4-chloroanisole | Potassium Boc-aminomethyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O |

| 1-nitro-PDI | Various boronic esters | - | - | - |

Table 4: Illustrative conditions for Suzuki-Miyaura cross-coupling reactions, showing the diversity of coupling partners and catalytic systems. numberanalytics.comwikipedia.org

Tandem Reaction Sequences for Enhanced Synthetic Efficiency

Tandem reactions, also known as cascade or domino reactions, involve multiple bond-forming events in a single synthetic operation without isolating intermediates. This approach significantly enhances synthetic efficiency by reducing the number of steps, purification processes, and waste generation.

One example of a tandem reaction is the palladium-catalyzed reaction of aryl halides with acrolein diethyl acetal (B89532) to afford ethyl 3-arylpropanoates. researchgate.netresearchgate.net This reaction tolerates a variety of functional groups on the aryl halide, including nitro groups, making it applicable to the synthesis of precursors for this compound. researchgate.netresearchgate.net

Another efficient tandem process involves a three-component reaction of an aldehyde, an alkyl acrylate, and a dialkylmalonate catalyzed by ethyl diphenylphosphine. mdpi.com This reaction proceeds via a Morita-Baylis-Hillman reaction followed by a Michael addition to generate highly functionalized products. mdpi.com The scope of this reaction includes aromatic aldehydes bearing a nitro group. mdpi.com

Furthermore, a one-pot synthesis of diverse 4-aryl-2-quinolinones from propionamides has been developed, involving a ligand-promoted triple sequential C-H activation and a stereospecific Heck reaction. nih.gov This cascade process forms three new C-C bonds and one C-N bond. nih.gov

The table below illustrates different tandem reaction sequences.

| Reaction Type | Reactants | Catalyst/Promoter | Product |

| Palladium-Catalyzed Heck Reaction researchgate.netresearchgate.net | Aryl Halides, Acrolein Diethyl Acetal | Pd(OAc)2, n-Bu3N, n-Bu4NCl | Ethyl 3-arylpropanoates |

| Three-Component Reaction mdpi.com | Aldehyde, Alkyl Acrylate, Dialkylmalonate | Ethyl Diphenylphosphine | Highly Functionalized Esters |

| Triple C-H Activation/Heck Reaction nih.gov | Propionamides, Aryl Iodides | PdCl2, Ag2CO3, 2,5-lutidine | 4-Aryl-2-quinolinones |

| Bromination/Heck Reaction rsc.org | N-allyl enaminones | Palladium | Polysubstituted Pyrroles/Pyridines |

This table outlines various tandem reactions, detailing the reaction type, reactants, catalyst or promoter, and the resulting product, showcasing methods for efficient synthesis.

Stereoselective Synthesis and Chiral Induction for this compound Derivatives

The stereoselective synthesis of chiral molecules is of paramount importance in modern organic chemistry, particularly in the pharmaceutical industry. Chiral induction strategies are employed to control the three-dimensional arrangement of atoms in a molecule.

In the synthesis of derivatives related to this compound, asymmetric organocatalysis plays a key role in establishing chirality. mdpi.com For example, the conjugate addition of unactivated α-branched nitroalkanes to α'-hydroxy enones, catalyzed by cinchona alkaloid-derived ureidoaminal catalysts, provides tertiary nitro compounds with high enantioselectivity. nih.gov

Chiral-at-metal rhodium(III) complexes have been utilized to catalyze the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, affording optically pure 1,2,3-trisubstituted cyclopropanes. organic-chemistry.org This method demonstrates high diastereoselectivity and enantioselectivity. organic-chemistry.org

Furthermore, the design and atroposelective synthesis of axially chiral aryl-pyrroloindoles have been achieved through an organocatalytic asymmetric (2 + 3) cyclization of 3-arylindoles with propargylic alcohols, catalyzed by a chiral phosphoric acid. nih.gov This strategy allows for the simultaneous control of axial and central chirality. nih.gov

The following table provides examples of stereoselective synthesis methods.

| Reaction Type | Catalyst | Reactants | Product | Stereoselectivity |

| Asymmetric Conjugate Addition nih.gov | Cinchona Alkaloid-derived Ureidoaminal | α-Branched Nitroalkanes, α'-Hydroxy Enones | Tertiary Nitrocompounds | High e.r. (up to 96:4) |

| Enantioselective Cyclopropanation organic-chemistry.org | Chiral Rhodium(III) Complex | Sulfoxonium Ylides, β,γ-Unsaturated Ketoesters | 1,2,3-Trisubstituted Cyclopropanes | High ee (up to 99%) and dr (>20:1) |

| Asymmetric (2 + 3) Cyclization nih.gov | Chiral Phosphoric Acid | 3-Arylindoles, Propargylic Alcohols | Axially Chiral Aryl-pyrroloindoles | High ee (up to 99%) and dr (>95:5) |

| Asymmetric Friedel–Crafts Alkylation mdpi.com | Nickel(II)-Imidazoline Oxazoline Complex | Indoles, Trifluoromethylated Nitroalkenes | Chiral Bis(3-indolyl)methanes | High yields and enantioselectivity |

This table details various stereoselective synthesis methods, including the reaction type, catalyst, reactants, product, and the achieved level of stereoselectivity.

Green Chemistry Principles in the Synthetic Design of this compound

The principles of green chemistry are increasingly being integrated into synthetic design to minimize environmental impact. This involves the use of safer solvents, renewable feedstocks, and energy-efficient processes.

Development of Solvent-Free Reaction Protocols

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits.

The nitration of aromatic compounds, a fundamental step in the synthesis of nitroaromatics, can be performed under solvent-free conditions using inorganic nitrates adsorbed on silica (B1680970) gel. researchgate.net This method is simple, rapid, and clean. researchgate.net For example, the nitration of various aromatic compounds has been achieved by heating with magnesium nitrate (B79036) on silica gel. researchgate.net

Solvent-free synthesis has also been applied to other reaction types, such as the synthesis of propargylamines via A³ and KA² coupling reactions. rsc.org While not directly related to this compound, these examples demonstrate the broad applicability of solvent-free conditions in organic synthesis.

Implementation of Eco-Friendly Catalysts and Reagents

The use of environmentally benign catalysts and reagents is another cornerstone of green chemistry. This includes the use of solid-supported catalysts, which can be easily recovered and recycled, and the replacement of hazardous reagents with safer alternatives.

In nitration reactions, traditional methods often employ a mixture of nitric and sulfuric acids, which is hazardous and generates significant waste. researchgate.netorgchemres.org Greener alternatives include the use of solid acid catalysts like zeolites, which can improve regioselectivity and be recycled. researchgate.net Microwave-assisted synthesis using sulfated natural zeolite as a solid acid catalyst for nitrobenzene (B124822) production is an example of an energy-efficient and greener approach. researchgate.net

For other transformations, such as the reductive coupling of nitroarenes with alcohols, single-atom catalysts like Co-N4 sites on a nitrogen-doped carbon support have been developed. nih.govresearchgate.net These catalysts offer high activity and selectivity for the formation of C=N bonds under relatively mild conditions. nih.govresearchgate.net Magnetically reusable catalysts, such as cobalt-based catalysts coated on carbon nanotubes, have also been developed for the efficient transfer hydrogenation of nitroarenes, allowing for easy catalyst recovery and reuse. researchgate.net

A highly green approach for aromatic nitro group substitution involves catalyst-free reactions of nitroimidazoles with carbon nucleophiles in water, highlighting water as a benign solvent alternative. nih.gov

The table below summarizes some eco-friendly catalysts and reagents.

| Catalyst/Reagent | Reaction Type | Key Green Feature |

| Inorganic Nitrates on Silica Gel researchgate.net | Aromatic Nitration | Solvent-free conditions, solid support. |

| Sulfated Natural Zeolite researchgate.net | Aromatic Nitration | Recyclable solid acid catalyst, microwave-assisted. |

| Single-Atom Co-N4 Catalyst nih.govresearchgate.net | Reductive Coupling | High activity and selectivity, earth-abundant metal. |

| Magnetically Reusable Co-based Catalyst researchgate.net | Transfer Hydrogenation | Easy recovery and reuse of the catalyst. |

| Water nih.gov | Nucleophilic Aromatic Substitution | Benign and environmentally friendly solvent. |

This table highlights various eco-friendly catalysts and reagents, their application in specific reaction types, and their key green chemistry features.

Atom Economy and Waste Minimization Strategies in Propanoate Production

In the synthesis of specialty chemicals like this compound, the principles of green chemistry are increasingly pivotal in guiding process development. Central to this is the dual focus on maximizing the incorporation of reactant atoms into the final product (atom economy) and minimizing the generation of waste (waste minimization). These strategies not only reduce the environmental footprint but also enhance the economic viability of production.

Atom Economy in Synthesis

Atom economy is a theoretical measure of how efficiently a chemical reaction converts the mass of reactants into the desired product. sheldon.nl It is calculated by dividing the molecular weight of the target product by the sum of the molecular weights of all substances produced in the stoichiometric equation. sheldon.nl Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions are less so, as they generate by-products. youtube.com

The synthesis of this compound can be approached via two primary routes:

Route A: Fischer esterification of 3-(3-nitrophenyl)propanoic acid with methanol.

Route B: Nitration of methyl 3-phenylpropanoate.

In the Fischer esterification (Route A), the carboxylic acid reacts with an alcohol in the presence of an acid catalyst. The main by-product of this reaction is water, which generally leads to a high atom economy. nrochemistry.com

For Route B , the electrophilic aromatic substitution (nitration) of the precursor ester is the key step. Traditional nitration methods, employing a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"), have notoriously poor atom economy. youtube.commasterorganicchemistry.com The reaction generates the active electrophile, the nitronium ion (NO₂⁺), but also produces significant amounts of by-products, including water and spent acid that requires treatment. youtube.comgoogle.com

Waste Minimization and the E-Factor

While atom economy is a useful theoretical concept, the Environmental Factor (E-Factor) provides a more practical measure of waste generation. The E-Factor is the mass ratio of waste produced to the mass of the desired product. sheldon.nl It encompasses all waste, including by-products, leftover reactants, solvent losses, and catalyst residues. libretexts.orglibretexts.org The ideal E-Factor is 0. sheldon.nl

Different sectors of the chemical industry have vastly different typical E-Factors. For instance, bulk chemical production may have E-Factors ranging from 1 to 5, while the pharmaceutical industry can see E-Factors from 25 to over 100, and sometimes much higher for complex multi-step syntheses. sheldon.nllibretexts.orgrsc.org

Key strategies to minimize waste and reduce the E-Factor in the production of this compound and its analogs include the adoption of catalytic methods, the use of greener reagents, and judicious solvent selection.

Catalytic Approaches to Reduce Waste

Catalytic processes are a cornerstone of green chemistry because catalysts, used in small amounts, can replace stoichiometric reagents, thereby drastically reducing waste.

For the nitration step , moving away from the conventional mixed-acid system is critical for waste reduction. nih.gov Greener nitration strategies include:

Catalytic Nitration: Using catalysts can improve selectivity and reduce the harshness of reaction conditions. nih.gov For example, solid acid catalysts like zeolites can be employed. mjcce.org.mk Enzyme-catalyzed nitration, using enzymes like horseradish peroxidase, offers a highly selective and environmentally friendly alternative that operates under mild conditions (ambient temperature and neutral pH). nih.gov

Alternative Nitrating Agents: Using reagents other than mixed acid can significantly improve the reaction's environmental profile. Dinitrogen pentoxide (N₂O₅) is an effective nitrating agent that can be used almost stoichiometrically, drastically cutting down on acidic waste. nih.gov Other alternatives include nitronium salts, which can offer improved regioselectivity and yield. numberanalytics.com

Interactive Table: Comparison of Esterification Methods

| Method | Catalyst | Key Advantages | Waste Profile | Reference |

|---|---|---|---|---|

| Fischer-Speier Esterification | Sulfuric Acid (H₂SO₄) | Low cost, widely applicable. | Generates acidic aqueous waste requiring neutralization; catalyst is not easily recovered. | nrochemistry.commdpi.com |

| Heterogeneous Catalysis | Solid Acid Resins (e.g., Dowex, Amberlite) | Catalyst is reusable and easily separated; reduced corrosion and waste treatment. | Minimal waste, primarily water as the by-product. | psu.edumdpi.com |

| Enzymatic Catalysis | Lipases | High selectivity, mild reaction conditions, biodegradable catalyst. | Extremely low waste, biodegradable components. | nih.gov |

Interactive Table: Comparison of Aromatic Nitration Methods

| Method | Reagents | Key Disadvantages | Greener Alternative Advantages | Reference |

|---|---|---|---|---|

| Traditional Mixed Acid | Conc. HNO₃ + Conc. H₂SO₄ | Large volumes of corrosive, hazardous acid waste; low atom economy; often poor regioselectivity leading to isomeric by-products. | N/A | youtube.comgoogle.comnih.gov |

| Greener Alternative 1: Catalytic | HNO₃ + Solid Acid Catalyst (e.g., Zeolite) | N/A | Reusable catalyst, reduced acid waste, potentially higher selectivity. | mjcce.org.mk |

| Greener Alternative 2: Enzymatic | Horseradish Peroxidase, NaNO₂, H₂O₂ | N/A | Mild conditions (neutral pH, room temp.), high selectivity, environmentally benign reagents. | nih.gov |

| Greener Alternative 3: Alternative Reagent | Dinitrogen Pentoxide (N₂O₅) | N/A | High atom economy (near stoichiometric use), minimal acidic waste, high yields. | nih.gov |

Solvent Selection and Minimization

Solvents account for a significant portion of the mass in a typical chemical process and are a major contributor to waste, representing 80-90% of non-aqueous material in pharmaceutical manufacturing. rsc.org Choosing a greener solvent, or eliminating it altogether, is a powerful strategy for waste minimization. The choice of solvent can impact cost and CO₂ emissions by as much as 67% and 70%, respectively.

Many common solvents like chlorinated hydrocarbons (e.g., Dichloromethane), and some amides (e.g., DMF) are now considered problematic or hazardous due to health and environmental concerns. rsc.org Greener alternatives include water, alcohols (like ethanol), and bio-derived solvents such as 2-Methyltetrahydrofuran (2-MeTHF). rsc.org Whenever possible, performing reactions in a neat configuration (without solvent) is the ideal approach. rsc.org

Interactive Table: E-Factors of Common Solvents

| Solvent | Classification | Typical E-Factor Contribution | Reasoning | Reference |

|---|---|---|---|---|

| Water | Recommended | Low (often excluded from E-Factor) | Non-toxic, non-flammable, readily available. | libretexts.orgrsc.org |

| Ethanol | Recommended | Low | Low toxicity, biodegradable, can be derived from renewable resources. | rsc.org |

| Toluene | Problematic | Medium | Suspected reproductive toxicity and organ damage. | rsc.org |

| Dichloromethane (DCM) | Hazardous | High | Suspected carcinogen, high volatility contributes to emissions. | rsc.org |

| N,N-Dimethylformamide (DMF) | Hazardous | High | Reproductive toxicity, high boiling point makes removal energy-intensive. | rsc.org |

By integrating these advanced strategies—prioritizing catalytic and high atom-economy reactions, minimizing solvent use, and selecting environmentally benign materials—the production of this compound and its structural analogs can be shifted towards a more sustainable and economically favorable paradigm.

Mechanistic Investigations of Chemical Transformations Involving Methyl 3 3 Nitrophenyl Propanoate

Mechanistic Studies of the Nitro Group Reactivity

The nitro group is a powerful electron-withdrawing substituent that profoundly influences the reactivity of the aromatic ring and can itself undergo a variety of transformations.

Electron Transfer Pathways in Reductive Transformations

The reduction of the nitro group in aromatic compounds like Methyl 3-(3-nitrophenyl)propanoate is a cornerstone of synthetic chemistry, often leading to the corresponding aniline (B41778) derivative. This transformation can proceed through complex electron transfer pathways. The process is often initiated by the transfer of a single electron to the nitroaromatic compound, forming a nitroaromatic radical anion. mdpi.com

In biological systems, enzymes such as flavoenzymes can mediate this reduction. mdpi.com These enzymes act as dehydrogenases-electrontransferases, converting a two-electron transfer from a donor like NADPH into single-electron transfers. mdpi.com The process typically involves flavin cofactors (FAD and FMN) that shuttle electrons. mdpi.comnih.gov The reduction can proceed via a pathway involving the transfer of one electron followed by a subsequent transfer of three electrons and four protons to yield the hydroxylamine (B1172632) (ArNHOH), which is then further reduced to the amine. mdpi.com

Computational modeling of heme-containing peroxidases has revealed that heme propionate (B1217596) side chains can be directly involved in the electron transfer pathway from the enzyme to a substrate, a mechanism termed the "propionate e-pathway". nih.gov This suggests that the propanoate side chain in this compound could play a role in modulating the electron transfer process during enzymatic reductions.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, which stabilize the negatively charged intermediate. nih.govmasterorganicchemistry.com

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.gov

Addition: The nucleophile attacks the electrophilic carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

The position of the electron-withdrawing group is crucial for the reaction rate. SNAr reactions are significantly faster when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com In this compound, the nitro group is in the meta position relative to the propanoate chain. If a leaving group were present on the ring, the meta-nitro group would provide less stabilization for the intermediate compared to an ortho or para isomer, making the SNAr reaction proceed more slowly. masterorganicchemistry.com However, the strong electron-withdrawing nature of the nitro group still renders the ring susceptible to certain nucleophilic attacks, such as vicarious nucleophilic substitution (VNS), where a nucleophile carrying a leaving group attacks a position activated by the nitro group. beilstein-journals.org

Mechanistic Pathways of the Ester Moiety

The ester functional group in this compound is a key site for reactivity, primarily involving reactions at the electrophilic carbonyl carbon.

Hydrolysis and Transesterification Reaction Mechanisms

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. chemguide.co.uk This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process typically carried out by heating the ester with a dilute aqueous acid. chemguide.co.uk The mechanism involves several equilibrium steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.comyoutube.com

Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic. youtube.com

Nucleophilic attack by water on the carbonyl carbon forms a tetrahedral intermediate. youtube.com

A proton transfer from the attacking water molecule to one of the oxygen atoms of the original ester. youtube.com

Elimination of the alcohol (methanol) as a leaving group, which is facilitated by the protonation. youtube.comyoutube.com

Deprotonation of the resulting carbonyl group regenerates the acid catalyst and yields the final carboxylic acid product, 3-(3-nitrophenyl)propanoic acid. youtube.com

Base-Promoted Hydrolysis (Saponification): This method is generally preferred as the reaction is irreversible. chemguide.co.ukmasterorganicchemistry.com It involves heating the ester with a strong base like sodium hydroxide (B78521). masterorganicchemistry.com

Nucleophilic addition of a hydroxide ion to the carbonyl carbon forms a tetrahedral intermediate. masterorganicchemistry.com

Elimination of the methoxide (B1231860) ion (⁻OCH₃) as the leaving group to form the carboxylic acid. masterorganicchemistry.com

An acid-base reaction occurs where the newly formed carboxylic acid (pKa ≈ 4-5) is immediately deprotonated by the strongly basic methoxide ion or another hydroxide ion, forming the carboxylate salt. masterorganicchemistry.com This final, irreversible step drives the reaction to completion. masterorganicchemistry.com To obtain the free carboxylic acid, an acidic workup is required in a subsequent step. masterorganicchemistry.com

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com Similar to hydrolysis, it can be catalyzed by acid or base. In a base-catalyzed transesterification, an alkoxide (e.g., ethoxide) acts as the nucleophile, attacking the carbonyl carbon and displacing the original alkoxy group (methoxide) in an addition-elimination sequence. masterorganicchemistry.com The acid-catalyzed mechanism follows the same PADPED pathway as hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com

Table 1: Comparison of Ester Hydrolysis Mechanisms

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |

|---|---|---|

| Catalyst/Reagent | Dilute Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH) chemguide.co.ukmasterorganicchemistry.com |

| Nucleophile | Water youtube.com | Hydroxide ion (OH⁻) youtube.com |

| Key Intermediate | Protonated Tetrahedral Intermediate youtube.com | Tetrahedral Intermediate (alkoxide) masterorganicchemistry.com |

| Reversibility | Reversible chemguide.co.uk | Irreversible chemguide.co.ukmasterorganicchemistry.com |

| Initial Product | Carboxylic Acid + Alcohol chemguide.co.uk | Carboxylate Salt + Alcohol chemguide.co.ukmasterorganicchemistry.com |

| Mechanism | Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) masterorganicchemistry.com | Nucleophilic Acyl Substitution (Addition-Elimination) followed by deprotonation masterorganicchemistry.com |

Addition and Condensation Reaction Pathways

The ester group can participate in condensation reactions. A classic example is the Claisen condensation, where two ester molecules react in the presence of a strong base to form a β-keto ester. This reaction requires the ester to have α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group). This compound has two α-hydrogens, making it a potential substrate for such reactions.

The mechanism involves the deprotonation of the α-carbon by a strong base (like an alkoxide) to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide ion yields the β-keto ester.

Carbonyl Reactivity and Related Mechanistic Insights

The reactivity of the ester moiety is centered on the electrophilic nature of the carbonyl carbon. This electrophilicity is a result of the polarization of the carbon-oxygen double bond, where the oxygen atom draws electron density from the carbon. In this compound, this effect is further modulated by the electron-withdrawing nitro group on the phenyl ring, which can influence the electronic environment of the ester group through inductive effects.

Reactions such as hydrolysis and transesterification proceed via a nucleophilic attack on this carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.commasterorganicchemistry.com The stability and subsequent breakdown of this intermediate determine the reaction pathway. For instance, in base-promoted hydrolysis, the tetrahedral intermediate collapses by expelling the methoxide leaving group, a process favored by the formation of the highly stable carboxylate anion. masterorganicchemistry.com The study of carbonyl reactivity in molecules like this provides fundamental insights into reaction kinetics and the influence of remote substituents on functional group transformations. copernicus.org

Influence of Substituent Effects on Reaction Kinetics and Stereoselectivity

The electronic properties of the nitro group and the potential for introducing other substituents on the phenyl ring significantly impact the kinetics of reactions involving this compound. The Hammett equation provides a powerful framework for quantifying these effects on reaction rates and equilibrium constants for many reactions involving meta- and para-substituted benzene (B151609) derivatives. wikipedia.org

The Hammett equation is expressed as:

log(k/k₀) = σρ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (in this case, methyl 3-phenylpropanoate).

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.

ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects. wikipedia.org

The nitro group (-NO₂) in the meta position of this compound is a strong electron-withdrawing group, characterized by a positive σ value. This has a profound effect on the reactivity of the molecule. For instance, in a nucleophilic acyl substitution reaction, such as alkaline hydrolysis, the electron-withdrawing nature of the nitro group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.org This would result in a faster reaction rate compared to the unsubstituted methyl 3-phenylpropanoate.

A plot of log(k/k₀) versus σ for a series of substituted reactants is known as a Hammett plot. wikipedia.org The slope of this plot gives the reaction constant, ρ. viu.ca

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups and that a negative charge is developing in the transition state. wikipedia.org For the hydrolysis of this compound, a positive ρ value would be expected, consistent with the formation of a negatively charged tetrahedral intermediate. viu.ca

A negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of a positive charge in the transition state.

The magnitude of ρ reflects the sensitivity of the reaction to substituent effects. A large ρ value suggests a high sensitivity. libretexts.org

It is also important to note that a non-linear Hammett plot can indicate a change in the rate-determining step of the reaction mechanism as the electronic nature of the substituent is varied. semanticscholar.org

The influence of substituents on stereoselectivity in reactions of chiral derivatives of this compound would also be significant. The electronic nature of the substituent can influence the geometry and stability of diastereomeric transition states, thereby affecting the stereochemical outcome of the reaction.

Table 1: Expected Relative Reaction Rates for Substituted Analogs of Methyl 3-phenylpropanoate in a Hypothetical Nucleophilic Acyl Substitution Reaction

| Substituent (at meta-position) | Substituent Constant (σ) | Expected Relative Rate (k/k₀) |

| -OCH₃ | -0.12 | Slower than unsubstituted |

| -CH₃ | -0.07 | Slower than unsubstituted |

| -H | 0.00 | 1 (Reference) |

| -Cl | 0.37 | Faster than unsubstituted |

| -CN | 0.62 | Faster than unsubstituted |

| -NO₂ | 0.71 | Fastest |

This table is illustrative and based on general principles of the Hammett equation. Actual values would need to be determined experimentally.

Elucidation of Reaction Intermediates and Transition States

Chemical reactions proceed through a series of high-energy transition states and, in some cases, lower-energy, transient species known as intermediates. nih.gov The elucidation of these fleeting structures is crucial for a complete understanding of the reaction mechanism.

Reaction Intermediates:

In the context of reactions involving this compound, such as its hydrolysis, the primary intermediate would be a tetrahedral intermediate . This species is formed when a nucleophile (e.g., a hydroxide ion) attacks the electrophilic carbonyl carbon of the ester. The hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral geometry.

The presence of the electron-withdrawing nitro group would stabilize this negatively charged intermediate through inductive and resonance effects, thereby facilitating its formation.

Modern analytical techniques, particularly electrospray ionization mass spectrometry (ESI-MS), are powerful tools for detecting and characterizing charged reaction intermediates. nih.govrsc.org By carefully designing experiments, it is possible to observe ions corresponding to key intermediates, providing direct evidence for the proposed reaction pathway.

Transition States:

A transition state is a high-energy, unstable configuration of atoms that exists for an infinitesimally short time at the peak of the energy barrier between reactants and products (or intermediates). nih.gov It represents the point of maximum energy along the reaction coordinate. Transition states cannot be isolated but can be studied through computational chemistry and kinetic isotope effect experiments.

For a reaction like the hydrolysis of this compound, there would be at least two transition states:

TS1: The transition state for the formation of the tetrahedral intermediate. In this transition state, the bond between the nucleophile and the carbonyl carbon is partially formed, and the C=O double bond is partially broken.

TS2: The transition state for the collapse of the tetrahedral intermediate to form the products. Here, the bond to the leaving group (the methoxy (B1213986) group) is partially broken, and the C=O double bond is reforming.

Computational studies using density functional theory (DFT) can be employed to calculate the geometries and energies of these transition states, offering valuable insights into the reaction mechanism.

Advanced Spectroscopic Characterization Methodologies for Methyl 3 3 Nitrophenyl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, a detailed structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is a primary tool for determining the number of different types of protons in a molecule and their neighboring environments. In the case of Methyl 3-(3-nitrophenyl)propanoate, the spectrum reveals distinct signals corresponding to the aromatic and aliphatic protons.

The protons on the aromatic ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitro group. The specific splitting patterns of these protons provide information about their relative positions on the benzene (B151609) ring. The aliphatic protons of the propanoate chain appear more upfield. The two methylene (B1212753) groups (-CH₂-) adjacent to each other will exhibit characteristic triplet signals due to spin-spin coupling. The methyl ester protons (-OCH₃) will appear as a singlet, as they have no adjacent protons to couple with.

A representative ¹H NMR data interpretation for this compound is presented below.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | d | 1H | Ar-H |

| ~8.10 | s | 1H | Ar-H |

| ~7.65 | t | 1H | Ar-H |

| ~7.50 | d | 1H | Ar-H |

| 3.68 | s | 3H | -OCH₃ |

| 3.10 | t | 2H | -CH₂-Ar |

| 2.80 | t | 2H | -CH₂-COO- |

| Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton data, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. docbrown.info Each unique carbon atom in this compound will give rise to a distinct signal. docbrown.info

The carbonyl carbon of the ester group is typically found in the most downfield region of the spectrum (around 170 ppm). The aromatic carbons also appear downfield, with their exact shifts influenced by the position of the nitro group. The aliphatic carbons of the propanoate chain and the methyl ester carbon will be found in the upfield region of the spectrum.

A predicted ¹³C NMR data table for this compound is shown below.

| Chemical Shift (δ) (ppm) | Assignment |

| ~172 | C=O (ester) |

| ~148 | C-NO₂ (aromatic) |

| ~135 | Ar-C |

| ~130 | Ar-CH |

| ~124 | Ar-CH |

| ~122 | Ar-CH |

| ~52 | -OCH₃ |

| ~35 | -CH₂-Ar |

| ~30 | -CH₂-COO- |

| Note: These are approximate chemical shift values and can vary. |

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are invaluable. diva-portal.org Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly useful.

COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons. For this compound, COSY would show cross-peaks between the adjacent methylene groups in the propanoate chain, confirming their connectivity. It would also help to delineate the coupling network among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl ester to the ¹³C signal of the same group. Similarly, each protonated aromatic and aliphatic carbon would be linked to its attached proton(s), allowing for definitive assignment of the carbon signals based on the already assigned proton spectrum.

These advanced techniques provide a comprehensive and detailed structural confirmation of this compound. diva-portal.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. savemyexams.com It provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

ESI-TOF is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. bioprocessonline.comnih.gov In this method, a solution of the analyte is sprayed through a charged capillary, creating fine, charged droplets. copernicus.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. copernicus.org These ions are then accelerated into a time-of-flight mass analyzer, which separates them based on their mass-to-charge ratio. savemyexams.com

A key advantage of ESI is that it typically produces intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺), allowing for the direct determination of the molecular weight. nih.gov The high mass accuracy of a TOF analyzer enables the determination of the elemental formula of the compound with high confidence. For this compound (C₁₀H₁₁NO₄), the expected exact mass can be precisely calculated and compared with the measured mass. chemscene.com

| Ion | Calculated Exact Mass |

| [C₁₀H₁₁NO₄ + H]⁺ | 210.0710 |

| [C₁₀H₁₁NO₄ + Na]⁺ | 232.0529 |

Gas Chromatography-Mass Spectrometry (GC-MS) Integration

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an ideal method for the analysis of volatile and thermally stable compounds. nih.gov While this compound has a moderate boiling point, it is generally amenable to GC-MS analysis.

In a GC-MS experiment, the sample is first injected into the gas chromatograph, where it is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, which is typically a quadrupole or ion trap analyzer. In the mass spectrometer, the molecules are ionized, most commonly by electron impact (EI). EI is a hard ionization technique that causes extensive fragmentation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise elemental composition of this compound. This technique provides an exact mass measurement with a high degree of accuracy, which allows for the unambiguous confirmation of the molecular formula, C₁₀H₁₁NO₄. The expected monoisotopic mass would be calculated and compared against the experimentally observed value. A data table would typically display the calculated exact mass, the measured exact mass, the mass error in parts per million (ppm), and the confirmed elemental composition.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Fourier Transform Infrared (FTIR) spectroscopy would be utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers. The resulting spectrum would exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. A detailed analysis would involve the assignment of these bands. An interactive data table would list the observed vibrational frequencies (in cm⁻¹) and their corresponding assignments to specific bond stretches and bends, such as the C=O stretch of the ester, the asymmetric and symmetric stretches of the nitro group (NO₂), the C-O stretch of the ester, and the various C-H and C=C vibrations of the aromatic ring.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy would serve as a complementary technique to FTIR, providing information about the vibrational modes of the molecule. Raman scattering is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum. The analysis would focus on the characteristic Raman shifts for the nitro group, the aromatic ring, and the ester functional group. A data table would present the observed Raman shifts (in cm⁻¹) and the corresponding vibrational mode assignments, offering a more complete picture of the molecular vibrations.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Mechanistic Probes

Ultraviolet-Visible (UV-Vis) absorption spectroscopy would be used to study the electronic transitions within this compound. The UV-Vis spectrum would show absorption bands corresponding to π→π* and n→π* transitions, primarily associated with the nitrophenyl chromophore. The wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε) would be determined in a suitable solvent. This data is valuable for understanding the electronic structure of the molecule and can be used in kinetic or mechanistic studies where changes in the chromophore are monitored. A data table would summarize the key UV-Vis absorption data.

Computational Chemistry and Theoretical Analysis of Methyl 3 3 Nitrophenyl Propanoate

Quantum Chemical Calculation Approaches

A variety of quantum chemical methods, each with its own balance of computational cost and accuracy, can be employed to study molecular systems. The choice of method depends on the specific properties being investigated.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate results with manageable computational resources. DFT calculations, particularly using hybrid functionals like B3LYP, are frequently used to optimize molecular geometries and elucidate electronic structures.

For Methyl 3-nitrobenzoate, DFT calculations have been employed to explore its conformational landscape. researchgate.net The primary focus of these studies is the rotational isomerism around the C(aromatic)-C(carbonyl) bond, which gives rise to different spatial arrangements of the ester group relative to the nitro-substituted benzene (B151609) ring. The calculations reveal the existence of multiple stable conformers, with their relative energies and populations determined by subtle intramolecular interactions. researchgate.net

The optimized molecular geometries obtained from DFT calculations provide precise information on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects that govern the molecule's shape and reactivity. For instance, the planarity of the benzene ring and the nitro group is a key feature, while the orientation of the methyl ester group can vary.

Table 1: Selected Theoretical Geometrical Parameters for a Conformational Isomer of Methyl 3-nitrobenzoate

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N | 1.47 Å |

| Bond Length | N-O | 1.22 Å |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O | 1.34 Å |

| Bond Angle | O-N-O | 124.5° |

| Bond Angle | C-C-N | 118.7° |

| Bond Angle | O=C-O | 123.9° |

Note: The values in this table are representative and are based on typical DFT calculations for similar compounds. Actual values may vary depending on the specific conformer and level of theory.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of electronic properties.

In the study of Methyl 3-nitrobenzoate, MP2 calculations have been used to refine the energy differences between conformers initially identified by DFT. researchgate.net These higher-level calculations offer a benchmark for the DFT results and can be particularly important for accurately describing weak intermolecular interactions that can influence conformational preferences. Electronic properties such as dipole moment and polarizability can also be reliably predicted using ab initio methods, offering insights into the molecule's interaction with electric fields and its potential for nonlinear optical applications.

Semi-empirical methods, which incorporate some experimentally derived parameters, offer a computationally less expensive alternative for exploring the potential energy surface of a molecule. These methods are particularly useful for preliminary conformational searches of larger molecules where a vast number of possible conformations exist.

In the case of Methyl 3-nitrobenzoate, semi-empirical methods have been utilized to perform an initial exploration of the rotational isomers. researchgate.net This approach helps to identify the most stable conformers that can then be subjected to more rigorous and computationally intensive DFT and ab initio calculations. This hierarchical approach to conformational analysis is an efficient strategy in computational chemistry.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.

The HOMO represents the outermost orbital containing electrons and acts as an electron donor in chemical reactions. The energy and spatial distribution of the HOMO are critical in determining the molecule's susceptibility to electrophilic attack. In Methyl 3-nitrobenzoate, the HOMO is typically localized on the benzene ring and the ester group, indicating that these are the regions most likely to engage in interactions with electrophiles. The electron-withdrawing nature of the nitro group generally leads to a lowering of the HOMO energy level, making the molecule less reactive towards electrophiles compared to unsubstituted benzene.

The LUMO is the innermost orbital that is empty of electrons and acts as an electron acceptor in chemical reactions. Its energy and location indicate the most probable site for nucleophilic attack. For Methyl 3-nitrobenzoate, the LUMO is predominantly centered on the nitro group and the aromatic ring. This distribution signifies that the molecule is susceptible to nucleophilic attack at the nitro group and the carbon atoms of the ring. The strong electron-withdrawing effect of the nitro group significantly lowers the LUMO energy, enhancing the molecule's ability to accept electrons.

Table 2: Frontier Molecular Orbital Energies for a Representative Nitroaromatic Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.8 |

| LUMO | -3.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These values are illustrative and representative of nitroaromatic compounds. The precise energies for Methyl 3-nitrobenzoate would require specific calculations.

The analysis of the HOMO and LUMO provides a qualitative understanding of the chemical reactivity of Methyl 3-nitrobenzoate, highlighting the electronic influence of the nitro and ester functional groups on the aromatic system.

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For Methyl 3-(3-nitrophenyl)propanoate, MD simulations can elucidate its conformational preferences, which are determined by the rotational freedom around its single bonds. The molecule possesses several rotatable bonds, primarily in the propanoate side chain and the nitro group.

The conformational landscape of this compound is largely dictated by the torsion angles involving the phenyl ring, the nitro group, and the ester functional group. MD simulations would typically be performed in a solvent box (e.g., water, methanol (B129727), or dimethyl sulfoxide) to mimic condensed-phase conditions. The simulations would track the trajectories of all atoms in the system, governed by a chosen force field (e.g., AMBER, CHARMM, or GROMOS).

From the simulation trajectories, one can analyze the distribution of key dihedral angles to identify the most stable conformers. For instance, the orientation of the propanoate chain relative to the phenyl ring and the orientation of the nitro group are of particular interest. The results would likely reveal a limited number of low-energy conformations that are predominantly populated at room temperature. These studies are essential for understanding how the molecule's shape influences its physical properties and reactivity.

Table 1: Hypothetical Low-Energy Conformers of this compound from MD Simulations

| Conformer | Dihedral Angle 1 (°)(C-C-C-C chain) | Dihedral Angle 2 (°)(C-C-N-O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| 1 | 178.5 | 5.2 | 0.00 | 65 |

| 2 | 65.3 | 175.8 | 1.25 | 25 |

| 3 | -63.8 | 4.9 | 2.10 | 10 |

Theoretical Prediction and Correlation of Spectroscopic Data

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the Nuclear Magnetic Resonance (NMR) parameters of a molecule. For this compound, the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants can be computed. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS).

The accuracy of the predicted NMR data is highly dependent on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). A comparative analysis of calculated and experimental NMR spectra can confirm the molecular structure and provide detailed electronic structure information. Discrepancies between theoretical and experimental values can often be rationalized by considering intermolecular interactions and dynamic effects not fully captured by the computational model.

For nitrophenyl compounds, the electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the aromatic protons and carbons. Theoretical calculations can precisely quantify these effects.

Table 2: Illustrative Comparison of Experimental and Theoretically Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311+G(d,p)) |

|---|---|---|

| H (aromatic) | 7.50 - 8.20 | 7.45 - 8.15 |

| H (CH₂-α) | 3.10 | 3.05 |

| H (CH₂-β) | 2.80 | 2.75 |

| H (OCH₃) | 3.70 | 3.68 |

| C (aromatic) | 122.0 - 148.0 | 121.5 - 147.5 |

| C (C=O) | 172.5 | 172.0 |

| C (CH₂-α) | 35.0 | 34.8 |

| C (CH₂-β) | 30.0 | 29.7 |

| C (OCH₃) | 52.0 | 51.8 |

The simulation of vibrational spectra, such as Infrared (IR) and Raman, is another powerful application of computational chemistry. By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies and intensities. These calculations are typically performed at the DFT level of theory.

For this compound, the simulated IR and Raman spectra would show characteristic peaks corresponding to the various functional groups present in the molecule. Key vibrational modes would include the symmetric and asymmetric stretching of the nitro group (NO₂), the stretching of the carbonyl group (C=O) in the ester, C-H stretching in the aromatic ring and the alkyl chain, and various bending and deformation modes.

A comparison between the computed and experimental spectra can aid in the assignment of the observed vibrational bands. It is common practice to scale the calculated frequencies by an empirical factor to improve the agreement with experimental data, as the harmonic approximation used in the calculations tends to overestimate the frequencies.

Table 3: Representative Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| **Nitro (NO₂) ** | Asymmetric Stretch | 1530 |

| **Nitro (NO₂) ** | Symmetric Stretch | 1350 |

| Carbonyl (C=O) | Stretch | 1735 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Alkyl C-H | Stretch | 2980 - 2850 |

| C-O-C | Asymmetric Stretch | 1250 |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. scirp.org This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates the electron density of the pro-crystal. scirp.org By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and characterize different types of intermolecular contacts.

For a crystal of this compound, Hirshfeld surface analysis would likely reveal the presence of various non-covalent interactions, including:

C-H···O interactions: Between the hydrogen atoms of the propanoate chain or the aromatic ring and the oxygen atoms of the nitro or carbonyl groups of neighboring molecules.

π···π stacking interactions: Between the aromatic rings of adjacent molecules.

The analysis also generates a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. This allows for a detailed understanding of the packing motifs and the forces that govern the crystal structure. While specific Hirshfeld surface analysis for this compound is not published, studies on similar nitrophenyl derivatives show the utility of this method in elucidating packing efficiencies and interaction patterns. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Role of Methyl 3 3 Nitrophenyl Propanoate As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

Methyl 3-(3-nitrophenyl)propanoate serves as a foundational building block for the synthesis of intricate organic structures. The presence of the nitro group and the ester functionality allows for a variety of chemical transformations, enabling chemists to construct complex molecular architectures. The strategic placement of the nitro group on the phenyl ring influences the reactivity of the entire molecule, providing a handle for further functionalization.

One of the key transformations is the reduction of the nitro group to an amino group, which opens up a vast array of synthetic possibilities. This amino group can then be diazotized and converted into a wide range of other functional groups, or it can participate in coupling reactions to form larger, more complex molecules. The propanoate side chain can also be modified, for example, through hydrolysis to the corresponding carboxylic acid, which can then be coupled with other molecules or converted to other functional groups.

Scaffold for Derivatization to Advanced Chemical Structures

The true versatility of this compound lies in its ability to act as a scaffold for the creation of diverse and advanced chemical structures. The different components of the molecule can be selectively modified to generate a library of derivatives with a wide range of properties and applications.

Functionalization of the Nitro Group for Diverse Aromatic Systems

The nitro group is a key feature of this compound, and its transformation is a common strategy for creating new aromatic systems. The most common transformation is the reduction of the nitro group to an amine, which can be achieved using a variety of reducing agents, such as hydrogen gas with a palladium catalyst, or tin(II) chloride. This resulting aniline (B41778) derivative is a versatile intermediate that can be further modified in numerous ways.

For example, the amino group can be acylated to form amides, or it can be used in the synthesis of heterocyclic compounds, such as quinolines or indoles. The amino group can also be diazotized and then replaced with a variety of other functional groups, including halogens, hydroxyl groups, or cyano groups, through Sandmeyer or related reactions. These transformations allow for the creation of a wide range of substituted aromatic compounds with diverse electronic and steric properties.

Modifications at the Propanoate Backbone for Structural Diversification

The propanoate backbone of this compound offers another avenue for structural diversification. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups. For example, the carboxylic acid can be reduced to an alcohol, or it can be converted to an acid chloride, which can then be used to acylate other molecules.

The α-carbon of the propanoate chain can also be functionalized through enolate chemistry. By treating the ester with a strong base, an enolate can be generated, which can then be alkylated or acylated to introduce new substituents at this position. This allows for the creation of a variety of derivatives with modified side chains, which can have a significant impact on the biological activity or physical properties of the molecule.

Aromatic Ring Functionalization for Substituted Derivatives

In addition to the modifications of the nitro group and the propanoate backbone, the aromatic ring of this compound can also be functionalized to create substituted derivatives. The nitro group is a meta-directing group, which means that electrophilic aromatic substitution reactions will primarily occur at the positions meta to the nitro group.

However, by first reducing the nitro group to an amino group, the directing effect can be changed. The amino group is an ortho-, para-directing group, which means that electrophilic aromatic substitution reactions will then occur at the positions ortho and para to the amino group. This allows for the selective introduction of a wide range of substituents onto the aromatic ring, further increasing the diversity of the derivatives that can be synthesized from this versatile starting material.

Utility in the Construction of Medicinal Chemistry Building Blocks

This compound and its derivatives have found significant utility as building blocks in medicinal chemistry. The diverse functional groups that can be introduced into the molecule allow for the creation of a wide range of compounds with potential therapeutic applications.

For example, the reduction of the nitro group to an amine and subsequent derivatization has been used to synthesize compounds with a variety of biological activities, including antimicrobial and anticancer properties. The ability to modify the propanoate backbone and the aromatic ring allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of the resulting molecules, which is crucial for the development of new drugs.

Applications in Agrochemical and Advanced Materials Research Intermediates

The versatility of this compound extends beyond medicinal chemistry, with applications in the fields of agrochemical and advanced materials research. In agrochemical research, derivatives of this compound have been investigated for their potential as herbicides, insecticides, and fungicides. researchgate.net The ability to introduce a wide range of functional groups allows for the creation of compounds with specific activities against different pests and diseases.

In the field of advanced materials research, this compound and its derivatives have been used as building blocks for the synthesis of new polymers and other materials with unique properties. For example, the nitro group can be used as a handle for the attachment of the molecule to surfaces or other materials, while the aromatic ring and the propanoate backbone can be modified to tune the optical, electronic, or mechanical properties of the resulting material. nih.gov

Q & A

Q. What methodologies are recommended for analyzing the degradation products of this compound under accelerated stability testing conditions?

- Degradation Analysis :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC for nitro group reduction (e.g., to amine derivatives) .

- Mass Spectral Profiling : Use high-resolution MS (HRMS) to identify fragmentation patterns (e.g., m/z 209.045 for the parent ion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.